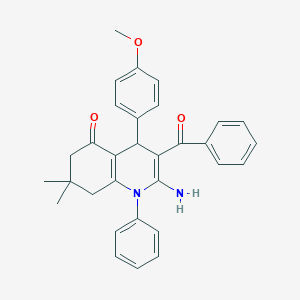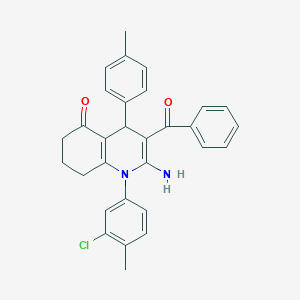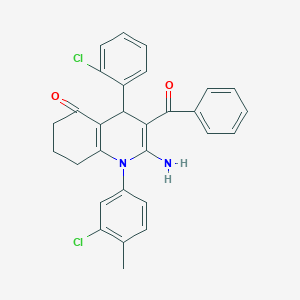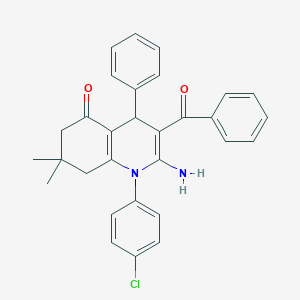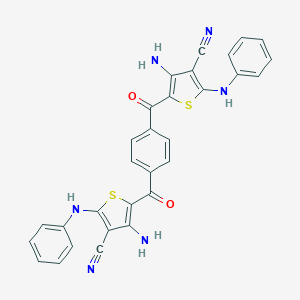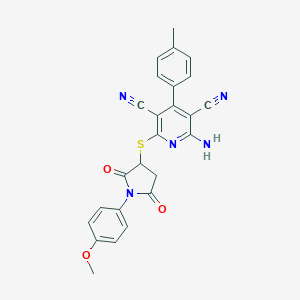
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile, also known as MMMPN, is a chemical compound that belongs to the class of nicotinonitrile derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile exhibits a range of biochemical and physiological effects. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative damage to cells and contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile in lab experiments is its potent inhibitory activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
Future research on 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile could focus on its potential applications in the development of new drugs for the treatment of cancer and other diseases. Studies could also explore the use of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile in material science, such as the development of new polymers or catalysts. Additionally, further research could be conducted to optimize the synthesis method of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile involves the reaction between 4-methylbenzaldehyde, 2-methylthiophene-3-carbaldehyde, and 4-bromobenzonitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a nucleophilic substitution reaction, resulting in the formation of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile.
Applications De Recherche Scientifique
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile exhibits potent inhibitory activity against certain types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Nom du produit |
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile |
|---|---|
Formule moléculaire |
C20H16N2S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-(4-methylphenyl)-2-methylsulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N2S/c1-14-8-10-15(11-9-14)17-12-19(16-6-4-3-5-7-16)22-20(23-2)18(17)13-21/h3-12H,1-2H3 |
Clé InChI |
IXMSVAXPORUTPK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SC)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B304366.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-phenylnicotinonitrile](/img/structure/B304368.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304369.png)
